tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane
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Overview
Description
tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its applications in various fields, including organic synthesis and materials science. The presence of the tert-butyl group, oxolane ring, and diphenylsilane moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the butoxy group: The oxolane ring is then reacted with a butyl halide in the presence of a base to form the butoxy derivative.
Introduction of the diphenylsilane moiety: The final step involves the reaction of the butoxy derivative with diphenylsilane under conditions that promote the formation of the desired silane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the silicon atom or other functional groups.
Substitution: The tert-butyl and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce silane derivatives with lower oxidation states.
Scientific Research Applications
tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane involves its interaction with various molecular targets. The presence of the oxolane ring and diphenylsilane moiety allows it to engage in specific binding interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane: Contains similar functional groups but with variations in the substituents.
tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}triphenylsilane: Similar structure but with an additional phenyl group.
tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}dimethylsilane: Similar structure but with methyl groups instead of phenyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the oxolane ring and diphenylsilane moiety allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
651057-28-2 |
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Molecular Formula |
C24H34O2Si |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
tert-butyl-[4-[(2S)-oxolan-2-yl]butoxy]-diphenylsilane |
InChI |
InChI=1S/C24H34O2Si/c1-24(2,3)27(22-15-6-4-7-16-22,23-17-8-5-9-18-23)26-20-11-10-13-21-14-12-19-25-21/h4-9,15-18,21H,10-14,19-20H2,1-3H3/t21-/m0/s1 |
InChI Key |
GHAHUUYUOJUCTB-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC[C@H]3CCCO3 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC3CCCO3 |
Origin of Product |
United States |
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